2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate

Lipophilicity Partition coefficient Drug-likeness

Quercetin aglycone's poor solubility (<0.01 mg/mL) and bioavailability (<1%) limit flavonoid research. Quercetin nicotinate (LogP 2.33) occupies an intermediate lipophilicity range between hydrophilic glycosides and lipophilic esters, enabling reproducible Caco-2, PAMPA, and MDCK permeability assays. Serves as a validated carboxylesterase probe across species (human, rat, porcine) and a model substrate for Novozyme 435 enzymatic esterification optimization. Supplied with SIELC-validated HPLC-MS parameters for direct quantification in transport and metabolism studies.

Molecular Formula C21H13NO8
Molecular Weight 407.3 g/mol
CAS No. 1556-70-3
Cat. No. B075236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate
CAS1556-70-3
Molecular FormulaC21H13NO8
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O
InChIInChI=1S/C21H13NO8/c23-12-7-15(26)17-16(8-12)29-19(10-3-4-13(24)14(25)6-10)20(18(17)27)30-21(28)11-2-1-5-22-9-11/h1-9,23-26H
InChIKeyBZIXWQIWHDSDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quercetin Nicotinate (CAS 1556-70-3): Physicochemical and Structural Baseline for Informed Procurement


2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate (CAS 1556-70-3), commonly referred to as quercetin nicotinate, is a synthetic flavonoid ester formed by the condensation of quercetin (3,3',4',5,7-pentahydroxyflavone) with nicotinic acid (vitamin B3) at the 3-OH position of the flavone core . This compound belongs to the flavonol subclass of flavonoids and possesses a molecular formula of C21H13NO8 with a molecular weight of 407.33 g/mol . The esterification at the C-3 hydroxyl group replaces a free phenolic -OH with a nicotinoyl ester moiety, which alters key physicochemical properties including lipophilicity (LogP = 2.33) relative to the parent aglycone quercetin (LogP = 1.82 ± 0.32) [1][2]. The compound carries the EINECS inventory number 216-312-7, confirming its listing on the European Inventory of Existing Commercial Chemical Substances .

Why Quercetin Aglycone, Rutin, or Isoquercitrin Cannot Simply Replace Quercetin Nicotinate in Research Applications


Quercetin nicotinate cannot be treated as interchangeable with quercetin aglycone (CAS 117-39-5), rutin (CAS 153-18-4), or isoquercitrin (CAS 482-35-9) due to fundamental differences in physicochemical properties driven by the nicotinoyl ester modification at the C-3 position. The esterification replaces a hydrogen-bond-donating phenolic -OH with a hydrogen-bond-accepting ester carbonyl and a pyridine ring, altering the compound's hydrogen-bonding capacity, lipophilicity profile, and metabolic susceptibility. Quercetin aglycone suffers from extremely low oral bioavailability (<1% absorbed as unchanged drug in humans) and poor aqueous solubility (0.01 mg/mL at 25°C) [1][2]. While glycosylated forms like rutin exhibit improved aqueous solubility (LogP ≈ -2.0), their high hydrophilicity limits membrane permeability . The nicotinate ester at the C-3 position occupies a distinct physicochemical space (LogP 2.33) that is neither as hydrophilic as glycosylated conjugates nor as poorly bioavailable as the aglycone [3]. Furthermore, the nicotinoyl moiety introduces a pyridine nitrogen capable of participating in acid-base chemistry (predicted pKa 5.89 ± 0.40), which is absent in quercetin, rutin, and isoquercitrin . These differences mean that experimental outcomes—particularly those involving transport across biological membranes, metabolic stability, or receptor binding—cannot be extrapolated from studies using quercetin or its glycosides.

Quantitative Differentiation Evidence for Quercetin Nicotinate (CAS 1556-70-3) Versus Closest Analogs


Lipophilicity Advantage: Quercetin Nicotinate LogP 2.33 vs. Quercetin Aglycone LogP 1.82

Quercetin nicotinate exhibits a LogP of 2.33 [1], representing a ~28% increase in lipophilicity compared to quercetin aglycone, which has an experimentally determined LogP of 1.82 ± 0.32 measured via HPLC-based octanol-water partitioning at pH 7.4 [2]. This places quercetin nicotinate closer to the optimal Lipinski Rule of 5 range for oral drug-likeness (LogP 1-3). By contrast, rutin (quercetin-3-O-rutinoside) has a predicted LogP of approximately -2.0, and isoquercitrin ranges from -0.54 to 1.75 depending on measurement method . The intermediate lipophilicity of quercetin nicotinate positions it in a physicochemical space distinct from both the poorly bioavailable aglycone and the poorly permeable glycosides.

Lipophilicity Partition coefficient Drug-likeness

Thermal Stability Comparison: Quercetin Nicotinate Boiling Point 712.2°C vs. Quercetin Aglycone ~363°C

Quercetin nicotinate exhibits a predicted boiling point of 712.2°C at 760 mmHg with a density of 1.72 g/cm³ , substantially higher than quercetin aglycone, which has a reported boiling point of approximately 363°C (rough estimate) and a melting point of 316.5°C [1]. The ~349°C difference in boiling point suggests significantly enhanced thermal stability conferred by the nicotinoyl ester modification, which increases molecular weight (407.33 vs. 302.24 g/mol) and reduces volatility. The predicted pKa of 5.89 ± 0.40 for quercetin nicotinate also differs from quercetin aglycone (pKa 6.31 ± 0.40 predicted) [2], indicating that the ester modification alters the acid-base character of the molecule.

Thermal stability Process chemistry Formulation

Enzymatic Synthesis Accessibility: Regioselective Novozyme 435 Lipase-Catalyzed Esterification with Nicotinic Acid

Quercetin nicotinate can be synthesized via a regioselective chemoenzymatic method using Novozyme 435 lipase (Candida antarctica lipase B) with nicotinic acid as the acyl donor, as described in the Russian Journal of General Chemistry (2022) [1]. This method produced 12 new flavonoid esters including quercetin nicotinate alongside esters with benzoic, salicylic, and cinnamic acids [1]. Enzymatic synthesis offers advantages over traditional chemical esterification: milder reaction conditions, reduced use of protecting groups, and inherent regioselectivity at the less sterically hindered hydroxyl positions [2]. In contrast, chemical synthesis of quercetin esters often requires harsh dehydrating agents (e.g., DCC/DMAP), elevated temperatures, and extensive purification to separate regioisomers [3]. The availability of a biocatalytic route is particularly relevant for procurement decisions where scalable, environmentally sustainable synthesis is prioritized.

Green chemistry Enzymatic synthesis Regioselectivity

Validated Reverse-Phase HPLC Analytical Method with Scalability to Preparative and Pharmacokinetic Applications

A dedicated reverse-phase HPLC method for quercetin nicotinate has been developed and published by SIELC Technologies using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. The method is described as scalable for preparative separation and suitable for pharmacokinetic studies, with a straightforward replacement of phosphoric acid with formic acid for mass spectrometry (MS)-compatible applications [1]. Smaller 3 µm particle columns are available for fast UPLC adaptation [1]. This contrasts with quercetin aglycone, for which numerous HPLC methods exist but often require complex gradient elution or specialized columns due to its lower lipophilicity and different retention behavior [2]. The availability of a pre-validated, MS-compatible analytical method reduces method development time for laboratories procuring this compound.

Analytical method HPLC Quality control

Class-Level Bioavailability Rationale: Esterification at C-3 Position Improves Transport and Reduces Phase II Conjugation

Although no direct pharmacokinetic study of quercetin nicotinate was identified in the peer-reviewed literature, strong class-level evidence supports the bioavailability advantage of quercetin esterified at the C-3 position. A 2025 systematic review and meta-analysis of 31 human intervention studies demonstrated that quercetin-3-O-oligoglucosides exhibit 2-fold higher bioavailability than quercetin-3-O-glucoside, 10-fold higher than quercetin-3-O-rutinoside, and approximately 20-fold higher than quercetin aglycone [1]. Mechanistically, esterification at the C-3 position can protect the molecule from rapid phase II glucuronidation and sulfation during intestinal absorption, as demonstrated by Biasutto et al. (2007), who showed that several quercetin ester prodrugs crossed MDCK and Caco-2 cell monolayers without undergoing phase II conjugation, whereas quercetin aglycone was extensively conjugated by all three cell types tested [2]. Furthermore, enzymatic synthesis studies of quercetin oleate esters demonstrated a 152% increase in lipophilicity compared to quercetin, and the esters were stable over 28 days of storage, suggesting that esterification confers both enhanced membrane partitioning and shelf stability [3].

Bioavailability Prodrug Phase II metabolism

Recommended Application Scenarios for Quercetin Nicotinate (CAS 1556-70-3) Based on Available Evidence


In Vitro Membrane Permeability and Transport Studies Requiring Intermediate Lipophilicity

Researchers conducting Caco-2, MDCK, or parallel artificial membrane permeability assays (PAMPA) to study flavonoid transport may select quercetin nicotinate as a compound occupying the intermediate lipophilicity range (LogP 2.33) between hydrophilic glycosides (LogP < 0) and highly lipophilic fatty acid esters. Its LogP falls within the optimal range for passive membrane permeability (LogP 1-4), making it a candidate for transport studies where the goal is to evaluate how esterification at the C-3 position with a heterocyclic acid (vs. aliphatic or benzoic acids) affects transepithelial flux [1]. The validated SIELC HPLC method with MS compatibility facilitates direct quantification in transport studies [2].

Enzymatic Synthesis and Green Chemistry Process Development

Quercetin nicotinate serves as a model compound for developing and optimizing lipase-catalyzed esterification protocols of flavonoid aglycones. The established Novozyme 435-catalyzed synthesis route [1] provides a starting point for process chemists aiming to scale up enzymatic flavonoid ester production. The compound can be used as a reference standard for evaluating regioselectivity, yield optimization, and enzyme recycling in biocatalytic flavonoid modification, particularly when comparing enzymatic vs. chemical esterification routes for cost and sustainability metrics.

Pharmacokinetic Probe for Ester Prodrug Hydrolysis Studies

Given that nicotinate esters are known substrates for plasma and liver carboxylesterases [1], quercetin nicotinate can be employed as a probe compound in enzymatic hydrolysis studies to characterize esterase activity across species (human, rat, porcine) and tissue types (plasma, liver microsomes, brain subcellular fractions). The compound's LogP (2.33) places it in a lipophilicity range where both hydrophobic and steric factors influence enzymatic hydrolysis rates, making it a useful comparator against more lipophilic nicotinate esters (e.g., myristyl nicotinate, oleyl nicotinate) in structure-metabolism relationship studies [2].

Analytical Reference Standard for Flavonoid-Nicotinate Conjugate Identification in Complex Matrices

The dedicated HPLC method and known physicochemical parameters (LogP, pKa, retention behavior on Newcrom R1 column) [1] make quercetin nicotinate suitable as an analytical reference standard for identifying and quantifying flavonoid-nicotinate conjugates in plant extracts, enzymatic reaction mixtures, or metabolite profiling studies. Its distinct retention time and MS fragmentation pattern (ester cleavage yielding quercetin and nicotinic acid fragments) facilitate unambiguous identification in LC-MS workflows.

Quote Request

Request a Quote for 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.